2-Acetylfuran-d3 chemical properties and structure
2-Acetylfuran-d3 chemical properties and structure
An In-depth Technical Guide to 2-Acetylfuran-d3
This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-Acetylfuran-d3. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize isotopically labeled compounds.
Introduction
2-Acetylfuran-d3 is the deuterated isotopologue of 2-acetylfuran, a naturally occurring flavor and fragrance compound found in various foods like coffee and tomatoes.[1][2] In this labeled variant, the three hydrogen atoms of the acetyl methyl group are replaced with deuterium. This substitution results in a mass increase of three daltons, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic studies.[3] Its chemical behavior is nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during sample extraction, chromatography, and ionization, which is crucial for its role as an internal standard.[3]
Chemical Structure and Identification
The core structure consists of a furan ring substituted at the 2-position with a deuterated acetyl group.
Table 1: Structural and Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(furan-2-yl)ethan-1-one-d3 | Inferred from[4] |
| Synonyms | 2-Furyl methyl ketone-d3 | |
| Molecular Formula | C₆H₃D₃O₂ | |
| SMILES | C([2H])([2H])([2H])C(=O)c1occc1 | Inferred from |
| InChI Key | IEMMBWWQXVXBEU-UHFFFAOYSA-N | (for non-deuterated) |
Caption: Chemical structure of 2-Acetylfuran-d3.
Physicochemical Properties
The physical properties of 2-Acetylfuran-d3 are expected to be nearly identical to those of its non-deuterated analog, 2-acetylfuran. The primary difference is the molecular weight due to the presence of three deuterium atoms.
Table 2: Physicochemical Data
| Property | Value | Source (for 2-Acetylfuran, unless noted) |
|---|---|---|
| Molecular Weight | 113.13 g/mol | (for d3 version) |
| Molecular Weight (non-deuterated) | 110.11 g/mol | |
| Appearance | Yellow to brown liquid or low melting solid | |
| Melting Point | 26-30 °C | |
| Boiling Point | 168-169 °C (at 760 mmHg) | |
| 67 °C (at 10 mmHg) | ||
| Density | ~1.098 g/mL (at 25 °C) | |
| Solubility | Insoluble in water; soluble in alcohol and ether. |
| Flash Point | 71.1 °C | |
Experimental Protocols
General Synthesis Protocol: Friedel-Crafts Acylation
The most common method for synthesizing 2-acetylfuran is the Friedel-Crafts acylation of furan. For the deuterated analog, deuterated acetic anhydride is used as the acylating agent.
Methodology:
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Reaction Setup: A catalyst (e.g., solid phosphoric acid, zinc chloride) is mixed with deuterated acetic anhydride in a reaction vessel under inert atmosphere.
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Addition of Furan: Furan is added dropwise to the stirred mixture while maintaining a controlled temperature (e.g., 45-85 °C).
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Reaction: The mixture is held at the reaction temperature for a specified duration (e.g., 4 hours) to allow the acylation to complete.
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Workup: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed with a basic solution (e.g., sodium bicarbonate) and then with water. The solvent is removed under reduced pressure.
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Final Product: The crude product is purified by vacuum distillation to yield 2-acetylfuran-d3.
Caption: Workflow for the synthesis of 2-Acetylfuran-d3.
Quantitative Analysis Protocol: Internal Standard for GC-MS
2-Acetylfuran-d3 is used as an internal standard to accurately quantify the amount of native 2-acetylfuran in a complex matrix.
Methodology:
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Sample Preparation: A known weight or volume of the sample (e.g., food extract, plasma) is measured.
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Internal Standard Spiking: A precise volume of a known concentration of 2-Acetylfuran-d3 solution is added to the sample.
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Extraction: The analyte and internal standard are co-extracted from the sample matrix using an appropriate technique, such as solid-phase extraction (SPE) or liquid-liquid extraction.
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GC-MS Analysis: The extract is injected into a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS). The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode.
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GC Separation: A capillary column (e.g., HP-5MS) separates 2-acetylfuran and 2-acetylfuran-d3 chromatographically. They will have nearly identical retention times.
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MS/MS Detection: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example:
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2-Acetylfuran: Monitor transition for m/z 110 -> [product ion]
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2-Acetylfuran-d3: Monitor transition for m/z 113 -> [product ion]
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Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Caption: Analytical workflow using 2-Acetylfuran-d3 as an internal standard.
